Cas no 2228174-97-6 (2-(3-bromopropyl)-5-methoxypyridine)
2-(3-bromopropyl)-5-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromopropyl)-5-methoxypyridine
- 2228174-97-6
- EN300-1908407
-
- Inchi: 1S/C9H12BrNO/c1-12-9-5-4-8(11-7-9)3-2-6-10/h4-5,7H,2-3,6H2,1H3
- InChI Key: YGOUOFXXDDKERY-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(=CN=1)OC
Computed Properties
- Exact Mass: 229.01023g/mol
- Monoisotopic Mass: 229.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 22.1Ų
2-(3-bromopropyl)-5-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908407-1g |
2-(3-bromopropyl)-5-methoxypyridine |
2228174-97-6 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1908407-5g |
2-(3-bromopropyl)-5-methoxypyridine |
2228174-97-6 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1908407-10g |
2-(3-bromopropyl)-5-methoxypyridine |
2228174-97-6 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1908407-0.05g |
2-(3-bromopropyl)-5-methoxypyridine |
2228174-97-6 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1908407-0.1g |
2-(3-bromopropyl)-5-methoxypyridine |
2228174-97-6 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1908407-0.25g |
2-(3-bromopropyl)-5-methoxypyridine |
2228174-97-6 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1908407-0.5g |
2-(3-bromopropyl)-5-methoxypyridine |
2228174-97-6 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1908407-1.0g |
2-(3-bromopropyl)-5-methoxypyridine |
2228174-97-6 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1908407-2.5g |
2-(3-bromopropyl)-5-methoxypyridine |
2228174-97-6 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1908407-5.0g |
2-(3-bromopropyl)-5-methoxypyridine |
2228174-97-6 | 5g |
$3728.0 | 2023-06-02 |
2-(3-bromopropyl)-5-methoxypyridine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-(3-bromopropyl)-5-methoxypyridine
Comprehensive Overview of 2-(3-bromopropyl)-5-methoxypyridine (CAS No. 2228174-97-6): Properties, Applications, and Industry Insights
The chemical compound 2-(3-bromopropyl)-5-methoxypyridine (CAS No. 2228174-97-6) is a specialized brominated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a methoxy group and a bromopropyl side chain, this compound serves as a versatile intermediate in organic synthesis. Its CAS registry number 2228174-97-6 ensures precise identification in global chemical databases, making it a critical reference for researchers exploring heterocyclic compound applications.
Recent trends in drug discovery and crop protection have amplified interest in 2-(3-bromopropyl)-5-methoxypyridine. As the pharmaceutical industry shifts toward targeted therapies, this compound's role in constructing kinase inhibitors and GPCR modulators has been highlighted in peer-reviewed studies. Meanwhile, agrochemical innovators leverage its bromine reactivity to develop novel pesticide intermediates, addressing growing demands for sustainable crop solutions—a hot topic in green chemistry discussions.
From a molecular perspective, the 5-methoxypyridine core contributes to enhanced solubility and bioavailability, while the 3-bromopropyl moiety facilitates selective cross-coupling reactions. This dual functionality explains its prominence in Pd-catalyzed transformations, a frequent search term among synthetic chemists. Analytical data reveals optimal stability under inert conditions, with HPLC purity often exceeding 98%—a key consideration for high-throughput screening applications currently dominating AI-driven molecular design queries.
Environmental and regulatory aspects of CAS 2228174-97-6 align with modern ESG (Environmental, Social, and Governance) standards. Its biodegradation pathways have been modeled using computational chemistry tools—another trending search phrase—showing moderate environmental persistence. Proper handling protocols emphasize neutral pH storage, reflecting industry-wide shifts toward safer chemical management practices frequently discussed in OECD guideline forums.
The commercial landscape for 2-(3-bromopropyl)-5-methoxypyridine reflects broader supply chain localization trends. Major producers now offer just-in-time synthesis services to minimize inventory risks, responding to prevalent searches for on-demand specialty chemicals. Pricing analytics indicate steady demand from contract research organizations (CROs), particularly those engaged in fragment-based drug design—a technique generating increasing PubMed citations.
Cutting-edge research explores this compound's potential in photoaffinity labeling—a technique surging in proteomics studies. The bromine atom's ability to participate in click chemistry reactions makes it valuable for bioconjugation applications, a subject of numerous recent ScienceDirect publications. These developments position 2228174-97-6 as a compound bridging traditional synthetic chemistry with emerging chemical biology methodologies.
Quality control protocols for 2-(3-bromopropyl)-5-methoxypyridine now incorporate QbD (Quality by Design) principles, addressing frequent regulatory queries about ICH guideline compliance. Advanced characterization techniques like 2D NMR and HRMS have become standard, reflecting the compound's importance in preclinical development pipelines. Such rigorous standardization meets the pharmaceutical industry's growing emphasis on data integrity—a top-search topic in FDA guidance documents.
Future applications may exploit this compound's hydrogen bond acceptor capacity in crystal engineering, an area gaining traction in materials science searches. Computational studies suggest potential in designing MOF (Metal-Organic Framework) precursors, aligning with nanotechnology investment trends. As structure-activity relationship (SAR) studies evolve, CAS 2228174-97-6 continues to demonstrate remarkable adaptability across scientific disciplines.
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